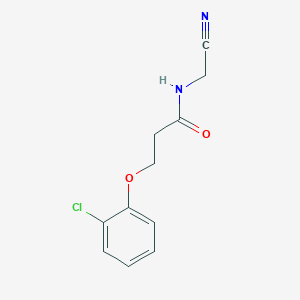
3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide, also known as clofibric acid, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is a derivative of fibric acid, which is commonly used in the treatment of dyslipidemia. In
科学的研究の応用
Clofibric acid has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide acid is in the field of environmental science. Clofibric acid is a common contaminant in wastewater and has been shown to have adverse effects on aquatic organisms. Researchers are studying the effectiveness of various treatment methods for removing 3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide acid from wastewater.
Another potential application of 3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide acid is in the field of biotechnology. Clofibric acid has been shown to induce the expression of peroxisome proliferator-activated receptors (PPARs) in certain cell types. PPARs are important regulators of lipid metabolism and have been implicated in the development of various diseases such as diabetes and obesity. Researchers are studying the potential therapeutic benefits of 3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide acid and other PPAR agonists in the treatment of these diseases.
作用機序
Clofibric acid is a PPAR agonist, which means that it binds to and activates PPARs. PPARs are transcription factors that regulate the expression of genes involved in lipid metabolism. Activation of PPARs by 3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide acid leads to increased expression of genes involved in fatty acid oxidation and decreased expression of genes involved in fatty acid synthesis. This results in a decrease in plasma triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol levels.
Biochemical and Physiological Effects:
Clofibric acid has been shown to have a number of biochemical and physiological effects. One of the most well-documented effects of 3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide acid is its ability to decrease plasma triglyceride levels and increase HDL cholesterol levels. This effect is thought to be mediated by the activation of PPARs and the subsequent changes in gene expression.
In addition to its effects on lipid metabolism, 3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide acid has also been shown to have anti-inflammatory and antioxidant effects. These effects are thought to be mediated by the activation of PPARs and the subsequent changes in gene expression.
実験室実験の利点と制限
Clofibric acid has a number of advantages and limitations for lab experiments. One advantage is that it is a well-studied compound with a known mechanism of action. This makes it a useful tool for studying the effects of PPAR activation on various biological processes.
One limitation of 3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide acid is that it is a relatively non-specific PPAR agonist. This means that it can activate multiple PPAR isoforms, which can make it difficult to determine the specific effects of PPAR activation on a particular biological process.
将来の方向性
There are a number of future directions for research on 3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide acid. One area of research is the development of more specific PPAR agonists that target individual PPAR isoforms. This could lead to the development of more effective therapies for diseases such as diabetes and obesity.
Another area of research is the development of more effective methods for removing 3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide acid from wastewater. This could help to mitigate the environmental impact of this compound and protect aquatic organisms from its adverse effects.
Conclusion:
In conclusion, 3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide acid is a well-studied compound with a known mechanism of action and a number of potential applications in various scientific fields. Its ability to activate PPARs makes it a useful tool for studying the effects of PPAR activation on various biological processes. However, its non-specificity as a PPAR agonist and its presence as a contaminant in wastewater are limitations that need to be addressed in future research.
合成法
The synthesis of 3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide acid can be achieved through the reaction of 2-chlorophenol with cyanomethyl propane nitrile. This reaction is catalyzed by a base such as potassium carbonate and is carried out in a solvent such as dimethyl sulfoxide. The resulting product is then purified through recrystallization.
特性
IUPAC Name |
3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-9-3-1-2-4-10(9)16-8-5-11(15)14-7-6-13/h1-4H,5,7-8H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTJKGSFDXWDKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCC(=O)NCC#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2378812.png)
![[2-(3-Methylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2378814.png)
![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2378815.png)

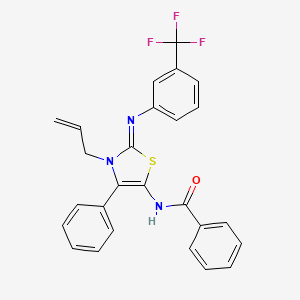
![3-[(2S,3R,4S,5S)-4,5-Dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B2378821.png)

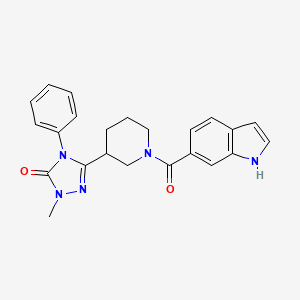
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2378824.png)
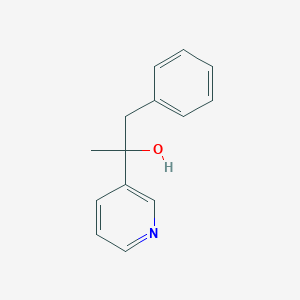
![(E)-ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2378828.png)
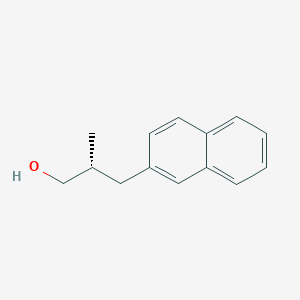
![5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2378831.png)
